3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide 3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 921509-31-1
VCID: VC11956632
InChI: InChI=1S/C21H17ClN4O3/c1-12-3-7-14(8-4-12)23-19(27)16-11-25(2)18-17(16)24-21(29)26(20(18)28)15-9-5-13(22)6-10-15/h3-11H,1-2H3,(H,23,27)(H,24,29)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Molecular Formula: C21H17ClN4O3
Molecular Weight: 408.8 g/mol

3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

CAS No.: 921509-31-1

Cat. No.: VC11956632

Molecular Formula: C21H17ClN4O3

Molecular Weight: 408.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide - 921509-31-1

Specification

CAS No. 921509-31-1
Molecular Formula C21H17ClN4O3
Molecular Weight 408.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Standard InChI InChI=1S/C21H17ClN4O3/c1-12-3-7-14(8-4-12)23-19(27)16-11-25(2)18-17(16)24-21(29)26(20(18)28)15-9-5-13(22)6-10-15/h3-11H,1-2H3,(H,23,27)(H,24,29)
Standard InChI Key MORURSHFDWSWEG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C

Introduction

The compound 3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic molecule belonging to the pyrrolopyrimidine class. This class of compounds is known for its diverse biological activities, including potential applications in pharmaceuticals due to their ability to interact with various biological targets.

Synthesis and Preparation

The synthesis of pyrrolopyrimidine derivatives typically involves multi-step reactions, including condensation and cyclization processes. These methods often require careful control of reaction conditions to achieve high yields and purity.

Synthesis Steps

  • Starting Materials: The synthesis may begin with simpler pyrimidine or pyrrole derivatives.

  • Condensation Reactions: These involve combining the starting materials with other functional groups to form the core structure.

  • Cyclization: This step forms the bicyclic ring system characteristic of pyrrolopyrimidines.

  • Substitution Reactions: Final steps may include adding specific substituents like chlorophenyl or methylphenyl groups.

Potential Applications

  • Pharmaceuticals: Due to their structural complexity and potential for interacting with biological targets, these compounds could be explored for therapeutic uses.

  • Research Tools: They might serve as probes or inhibitors in biochemical assays.

Future Research Directions

  • Synthetic Optimization: Developing efficient synthesis methods to produce this compound in high purity and yield.

  • Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.

  • Structural Modifications: Exploring how modifications to its structure affect its biological activity and physical properties.

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